molecular formula C6H4BrCl B7723601 1-Bromo-2-chlorobenzene CAS No. 28906-38-9

1-Bromo-2-chlorobenzene

Cat. No.: B7723601
CAS No.: 28906-38-9
M. Wt: 191.45 g/mol
InChI Key: QBELEDRHMPMKHP-UHFFFAOYSA-N
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Description

1-Bromo-2-chlorobenzene is an organic compound with the molecular formula C6H4BrCl . It is a derivative of benzene, where one hydrogen atom is replaced by a bromine atom and another by a chlorine atom. This compound is part of the broader class of bromochlorobenzenes, which are mixed aryl halides containing both bromine and chlorine substituents on a benzene ring .

Mechanism of Action

Target of Action

1-Bromo-2-chlorobenzene, also known as o-Bromochlorobenzene , is an aryl halide, a class of compounds that primarily target the respiratory system . Aryl halides are known to interact with various enzymes and receptors within the body, leading to a range of physiological effects.

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution . In this process, the bromine and chlorine substituents on the benzene ring can participate in reactions with nucleophiles, leading to various chemical transformations. The reaction proceeds through a similar electrophilic aromatic substitution mechanism, resulting in the formation of this compound .

Biochemical Pathways

It’s known that aryl halides like this compound can undergo reactions at the benzylic position . These reactions can lead to the formation of various metabolites, potentially affecting multiple biochemical pathways.

Result of Action

Given its primary target is the respiratory system , it may cause respiratory irritation or other respiratory effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to light and heat can potentially degrade the compound, reducing its efficacy . Additionally, the presence of strong oxidizing agents can lead to hazardous reactions . Therefore, it’s crucial to store and handle this compound properly to maintain its stability and effectiveness.

Biochemical Analysis

Biochemical Properties

1-Bromo-2-chlorobenzene plays a role in biochemical reactions primarily as a reagent or intermediate. It interacts with various enzymes and proteins, often through halogen bonding or hydrophobic interactions. For example, it can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. These interactions can lead to the formation of reactive intermediates that may further react with other biomolecules .

Cellular Effects

The effects of this compound on cells can vary depending on the cell type and concentration. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair . Additionally, it may disrupt cellular membranes and affect membrane-bound proteins, altering cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, leading to the accumulation of substrates and disruption of metabolic pathways. For example, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, this compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative toxic effects, including cellular damage and impaired function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage, as well as neurotoxicity. Threshold effects have been observed, where a certain dose level must be reached before toxic effects become apparent .

Metabolic Pathways

This compound is metabolized in the body through various pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with glutathione and other cellular nucleophiles, leading to detoxification or potential toxic effects. The compound can also undergo phase II metabolism, where it is conjugated with glucuronic acid or sulfate, facilitating its excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which can lead to localized toxic effects .

Subcellular Localization

This compound can localize to various subcellular compartments, including the endoplasmic reticulum, mitochondria, and cell membranes. Its activity and function can be influenced by its localization, as it may interact with specific proteins and enzymes within these compartments. Post-translational modifications and targeting signals can also play a role in directing this compound to specific cellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chlorobenzene can be synthesized from 2-chloroaniline through a diazotization reaction followed by a Sandmeyer reaction . The diazotization reaction involves converting the amine group of 2-chloroaniline to a diazonium salt, which is then treated with copper(I) bromide to replace the diazonium group with a bromine atom.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chlorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method.

Major Products:

Scientific Research Applications

1-Bromo-2-chlorobenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene
  • 2-Bromo-1-chlorobenzene

Comparison: 1-Bromo-2-chlorobenzene is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring. This positional arrangement influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different physical properties such as boiling and melting points, as well as distinct chemical behavior in substitution and other reactions .

Properties

IUPAC Name

1-bromo-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBELEDRHMPMKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870758
Record name 2-Bromochlorobenzene
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Molecular Weight

191.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

694-80-4, 28906-38-9
Record name 1-Bromo-2-chlorobenzene
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Record name o-Bromochlorobenzene
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Record name Bromochlorobenzene (mixed isomers)
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Record name 1-Bromo-2-chlorobenzene
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Record name Benzene, 1-bromo-2-chloro-
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Record name 2-Bromochlorobenzene
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Record name Bromochlorobenzene
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Record name O-BROMOCHLOROBENZENE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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